
Isopropylcarbamic chloride
Overview
Description
Isopropylcarbamic chloride is a carbamate derivative characterized by an isopropyl group bonded to a carbamic acid chloride moiety. Its structure combines the reactivity of a chlorinated carbamate with the steric effects of the isopropyl substituent. This compound is primarily used as an intermediate in pharmaceutical synthesis, notably in the production of muscle relaxants like Carisoprodol (synonyms: Atonalyt, Carisoma) . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylcarbamic chloride can be synthesized through the reaction of isopropylamine with phosgene. The reaction is typically carried out under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
Isopropylamine+Phosgene→Isopropylcarbamic chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction between isopropylamine and phosgene is carefully monitored. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Isopropylcarbamic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form isopropylamine and carbon dioxide.
Decomposition: At elevated temperatures, it can decompose to form isopropyl isocyanate and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Such as alcohols and amines, which react with this compound to form carbamates.
Water: For hydrolysis reactions.
Heat: For decomposition reactions.
Major Products:
Substituted Carbamates: Formed from substitution reactions.
Isopropylamine and Carbon Dioxide: Formed from hydrolysis.
Isopropyl Isocyanate and Hydrogen Chloride: Formed from decomposition.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Isopropylcarbamic chloride has been investigated for its potential in cancer treatment. It serves as a precursor for synthesizing various pharmaceutical compounds that exhibit antitumor activity. For example, derivatives of this compound have been linked to the inhibition of tumor growth and angiogenesis, particularly in solid tumors such as lung and colon cancers . The compound's ability to modify biological pathways involved in cancer progression makes it a valuable candidate for further exploration.
Pharmacological Studies
Research has shown that this compound can be utilized to develop novel pharmacophores that enhance the efficacy of existing drugs. Studies indicate that compounds derived from this compound can selectively inhibit certain enzymes associated with cancer cell metabolism, thereby reducing tumor viability without affecting normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.
Organic Synthesis
Reagent in Chemical Reactions
this compound is frequently employed as a reagent in organic synthesis. It can react with various nucleophiles to form carbamates and other derivatives, which are essential intermediates in the synthesis of complex organic molecules. The compound's reactivity allows chemists to introduce functional groups into target molecules efficiently .
Synthesis of Carbamates
The compound is particularly useful in synthesizing carbamate derivatives, which have applications ranging from agricultural chemicals to pharmaceuticals. By reacting this compound with alcohols or amines, researchers can create a diverse array of carbamate compounds that serve as insecticides, herbicides, and therapeutic agents .
Environmental Applications
Biocidal Properties
this compound exhibits biocidal activity, making it suitable for use in formulations aimed at controlling microbial growth in various environments. Its effectiveness against bacteria and fungi suggests potential applications in preserving materials such as wood, textiles, and plastics . This biocidal property can be harnessed to develop safer products for industrial applications.
Case Studies
Mechanism of Action
The mechanism by which isopropylcarbamic chloride exerts its effects involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is susceptible to attack by nucleophiles, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is utilized in the synthesis of a wide range of chemical compounds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Isopropylcarbamic chloride with structurally related compounds:
Physical and Chemical Properties
Biological Activity
Isopropylcarbamic chloride (IPC) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of IPC, focusing on its mechanisms, therapeutic potential, and relevant studies.
This compound has the molecular formula and is classified as an organochlorine compound. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both pharmaceutical and agricultural contexts .
Mechanisms of Biological Activity
IPC exhibits biological activity primarily through its interactions with biological systems. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : IPC may inhibit certain enzymes, which can lead to therapeutic effects, particularly in cancer treatment. For instance, compounds similar to IPC have been studied for their ability to inhibit tumor growth by targeting angiogenesis .
- Cytotoxic Effects : IPC has shown potential as a cytotoxic agent against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in malignant cells while sparing normal cells .
- Antioxidant Properties : IPC and its derivatives have been evaluated for their antioxidant capabilities, which are crucial for mitigating oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where oxidative damage can influence tumor progression .
Case Studies and Research Findings
Several studies have investigated the biological activity of IPC:
- Cytotoxicity Evaluation : In a study examining the cytotoxic effects of IPC on human cancer cell lines, it was found that IPC exhibited significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations .
- Enzyme Inhibition Studies : Research demonstrated that IPC could inhibit specific enzymes involved in tumor growth, showcasing its potential as a therapeutic agent against solid tumors .
- Antioxidant Activity : IPC was tested for its ability to scavenge reactive oxygen species (ROS), revealing promising results that suggest its utility in reducing oxidative stress associated with cancer progression .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isopropylcarbamic chloride, and what analytical techniques are essential for its characterization?
this compound can be synthesized via carbamate esterification or nucleophilic substitution reactions. A common method involves reacting isopropylamine with phosgene or its derivatives under controlled conditions. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, while high-performance liquid chromatography (HPLC) and mass spectrometry (MS) validate purity and molecular weight. Researchers must document reaction parameters (temperature, solvent, stoichiometry) and provide spectral data with peak assignments to ensure reproducibility .
Q. What are the key physicochemical properties of this compound that influence its reactivity in organic synthesis?
Key properties include its molecular weight (260.33 g/mol), solubility in polar aprotic solvents (e.g., DMF, DMSO), and hydrolytic instability. Its reactivity is influenced by the electrophilic carbamoyl chloride group, which participates in nucleophilic acyl substitutions. Researchers should measure melting points, solubility profiles, and stability under varying pH/temperature conditions to design syntheses effectively. Safety data (e.g., H302 hazard code) indicate precautions for handling moisture-sensitive reactions .
Q. How should researchers handle and store this compound to ensure safety and stability in laboratory settings?
Due to its hygroscopic and potentially toxic nature, the compound must be stored in airtight containers under inert gas (e.g., nitrogen) at temperatures below 4°C. Handling requires personal protective equipment (PPE), including nitrile gloves and fume hood use. First-aid measures for accidental exposure include eye rinsing with water and immediate medical consultation. Stability studies should assess decomposition products via TLC or GC-MS over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound derivatives?
Contradictions may arise from impurities, tautomerism, or solvent effects. To address this, employ multi-dimensional NMR (e.g., COSY, HSQC) to clarify ambiguous signals. Cross-validate findings with alternative techniques like X-ray crystallography or computational modeling (DFT). Document solvent choices and drying protocols to minimize water interference, and compare results with literature data while noting deviations .
Q. What experimental design considerations are critical when studying the reaction mechanisms involving this compound under varying catalytic conditions?
Use kinetic studies (e.g., rate measurements via UV-Vis or quenching experiments) to elucidate mechanisms. Control variables such as catalyst loading (e.g., Lewis acids), solvent polarity, and temperature. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) can track reaction pathways. For reproducibility, pre-activate catalysts and characterize intermediates via in-situ FTIR or ESI-MS .
Q. What statistical approaches are recommended for optimizing the yield of this compound in multi-step synthetic pathways?
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, are ideal for identifying critical factors (e.g., reagent ratios, reaction time). Apply ANOVA to assess significance, and use software tools (e.g., JMP, Minitab) for predictive modeling. Validate optimized conditions through triplicate runs and report confidence intervals. For mechanistic insights, combine statistical analysis with spectroscopic monitoring .
Q. Methodological Guidelines
- Data Reporting : Follow IUPAC guidelines for compound nomenclature and spectral data presentation. Include error margins and reproducibility metrics in tables .
- Ethical Compliance : Adhere to institutional safety protocols and declare conflicts of interest in publications .
- Literature Citation : Prioritize peer-reviewed journals and avoid non-academic sources. Use standardized reference formats (e.g., Journal of Chemical Education style) .
Properties
IUPAC Name |
N-propan-2-ylcarbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPXPCGVNXPRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506743 | |
Record name | Propan-2-ylcarbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38955-43-0 | |
Record name | Propan-2-ylcarbamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.